molecular formula C9H14O2 B14505660 2-Butyl-4-hydroxycyclopent-2-en-1-one CAS No. 62995-29-3

2-Butyl-4-hydroxycyclopent-2-en-1-one

Cat. No.: B14505660
CAS No.: 62995-29-3
M. Wt: 154.21 g/mol
InChI Key: VULIYXMNOCHVPI-UHFFFAOYSA-N
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Description

2-Butyl-4-hydroxycyclopent-2-en-1-one is an organic compound with a unique structure that includes a butyl group, a hydroxyl group, and a cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-hydroxycyclopent-2-en-1-one can be achieved through several methods. One common approach involves the selective reduction of a precursor compound, such as 4-hydroxycyclopent-2-enone, using specific reducing agents under controlled conditions . The reaction conditions typically include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The butyl group or hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce various alcohols or hydrocarbons.

Scientific Research Applications

2-Butyl-4-hydroxycyclopent-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-4-hydroxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Butyl-4-hydroxycyclopent-2-en-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

62995-29-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-butyl-4-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-2-3-4-7-5-8(10)6-9(7)11/h5,8,10H,2-4,6H2,1H3

InChI Key

VULIYXMNOCHVPI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(CC1=O)O

Origin of Product

United States

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